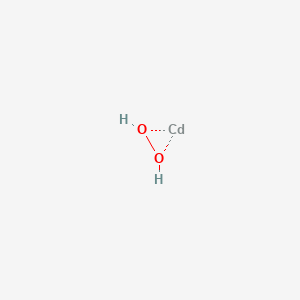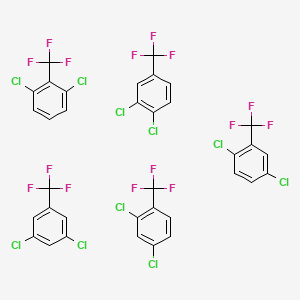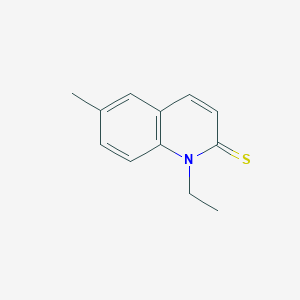
1-Ethyl-6-methyl-2(1H)-quinolinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-6-methyl-2(1H)-quinolinethione is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an ethyl group at the 1-position, a methyl group at the 6-position, and a thione group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6-methyl-2(1H)-quinolinethione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone derivatives with carbon disulfide and an alkylating agent under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinolinethione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-6-methyl-2(1H)-quinolinethione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding quinoline derivative.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Quinoline derivatives.
Substitution: Functionalized quinoline derivatives with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-6-methyl-2(1H)-quinolinethione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-6-methyl-2(1H)-quinolinethione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-6-methyl-2(1H)-quinolinone: Similar structure but with a ketone group instead of a thione group.
6-Methyl-2(1H)-quinolinethione: Lacks the ethyl group at the 1-position.
1-Ethyl-2(1H)-quinolinethione: Lacks the methyl group at the 6-position.
Uniqueness
1-Ethyl-6-methyl-2(1H)-quinolinethione is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the thione functionality provides a distinct profile compared to other quinoline derivatives.
This comprehensive overview of this compound highlights its significance in various fields of research and industry
Eigenschaften
CAS-Nummer |
33682-78-9 |
|---|---|
Molekularformel |
C12H13NS |
Molekulargewicht |
203.31 g/mol |
IUPAC-Name |
1-ethyl-6-methylquinoline-2-thione |
InChI |
InChI=1S/C12H13NS/c1-3-13-11-6-4-9(2)8-10(11)5-7-12(13)14/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
LDMVNONUSZSNAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=CC1=S)C=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B13748623.png)
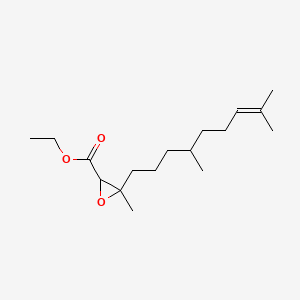
![2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13748631.png)
![Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate](/img/structure/B13748633.png)

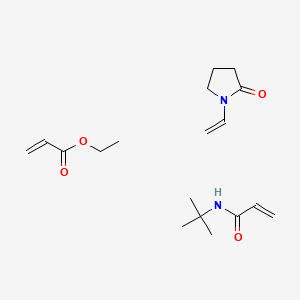



![2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13748674.png)
